1-[(5-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Overview
Description
This compound is a piperazine derivative with a molecular formula of C15H16BrClN2S . It has a bromine atom attached to a thiophene ring, which is further connected to a piperazine ring through a methylene bridge. The piperazine ring is also substituted with a chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters as building blocks . Protodeboronation, a process of removing a boron group from an organic compound, is a key step in the synthesis . This process is not well developed and often utilizes a radical approach .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring and the piperazine ring are key structural elements. The bromine and chlorine atoms add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the bromine and chlorine atoms, as well as the thiophene and piperazine rings . Protodeboronation is a key reaction in the synthesis of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms, as well as the thiophene and piperazine rings, would likely impact its reactivity, polarity, and other properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2S/c16-15-5-4-14(20-15)11-18-6-8-19(9-7-18)13-3-1-2-12(17)10-13/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFQOGHARZBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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